(R)-非索非那定

描述

Synthesis Analysis

Fexofenadine's synthesis involves several chemical transformations starting from ethyl 2-benzeneacetate, progressing through methylation, F-C acylation, N-alkylation, reduction, and hydrolysis steps. An improved synthetic route has been developed that features accessible starting materials, straightforward procedures, and a better total yield of 40.7% (Huang Yue-fei, 2004). Additionally, rhodium-catalyzed hydroaminomethylation has been employed in a new synthesis approach for fexofenadine, demonstrating a methodology that does not require the protection of the hydroxyl substituent in starting olefins (G. Whiteker, 2010).

Molecular Structure Analysis

Fexofenadine crystallizes in two forms: as a methanol disolvate and as a dihydrate, with the molecule existing as a zwitterion in both structures. The zwitterionic form facilitates the self-assembly of dimers sustained by charged-assisted N-H...OOC hydrogen bonds, exhibiting different and disordered conformations of the 1-hydroxybutyl residue in the two structures (L. Tessler & I. Goldberg, 2005).

Chemical Reactions and Properties

The involvement of organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) transporters in the cellular uptake and excretion of fexofenadine suggests intricate interactions at the molecular level, essential for its pharmacokinetic profile. These transporters facilitate fexofenadine's disposition, indicating a complex interplay of chemical properties governing its bioavailability and elimination processes (M. Cvetkovic et al., 1999).

Physical Properties Analysis

Fexofenadine's physical properties, such as solubility and stability, are influenced by its interaction with cyclodextrins, which have been extensively studied to improve its formulation. The complexation with cyclodextrins alters fexofenadine's physical characteristics, enhancing its aqueous solubility and potentially its bioavailability (M. A. Al Omari et al., 2007).

Chemical Properties Analysis

The chemical properties of fexofenadine, including its reactivity and stability, are pivotal for its pharmacological efficacy. Studies have explored the spectrofluorimetric determination of fexofenadine using silver nanoparticles, highlighting the innovative approaches for its quantification based on its chemical interactions (Z. Alothman et al., 2010). Additionally, the chemiluminescence system in a multichip device for fexofenadine analysis underscores the importance of understanding its chemical properties for accurate and sensitive detection methods (Haider A. J. Al Lawati et al., 2011).

科学研究应用

治疗特应性皮炎中的瘙痒:一项随机、双盲研究表明,将非索非那定添加到局部皮质类固醇中,已被证明可有效减轻特应性皮炎相关的瘙痒 (川岛等人,2003).

与药物转运体的相互作用:研究表明,非索非那定与药物转运体的相互作用,特别是它的肾脏摄取,对于理解药物-药物相互作用非常重要,这通过它与 Probenecid 的相互作用得以探索 (Tahara 等人,2006).

治疗过敏性疾病:非索非那定对季节性过敏性鼻炎和慢性特发性荨麻疹有效。除了抗组胺作用外,其抗炎特性也有助于其治疗效果 (Axelrod 和 Bielory,2008).

在不同人群中的药代动力学:非索非那定的药代动力学和最佳剂量已在不同人群中进行研究,包括重点关注患有慢性特发性荨麻疹的日本患者 (川岛和原田,2001).

对映异构体的药代动力学:非索非那定对映异构体(R(+)-非索非那定和 S(-)-非索非那定)的药代动力学已被评估,揭示了血浆浓度和清除率的差异,这对它的治疗用途有影响 (三浦等人,2007).

用于检测的分析技术:已经开发出各种灵敏和特异的分析方法来测定药物制剂和生物基质中的非索非那定,突出了其在临床药理学中的重要性 (Arayne 等人,2009).

在慢性特发性荨麻疹中的疗效:已发现非索非那定能显著减轻慢性特发性荨麻疹患者的瘙痒和风团等症状,证明了其在皮肤病学中的临床用途 (Nelson 等人,2000).

在过敏反应中的比较疗效:已经进行比较研究来评估非索非那定与其他抗组胺药(如特非那定)在过敏反应中的疗效,表明它在某些情况下的疗效更优 (Terrien 等人,1999).

作用机制

Target of Action

®-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine drug . Its primary target is the Histamine H1 receptor, a protein that plays a crucial role in allergic reactions . By binding to these receptors, Fexofenadine prevents histamine from exerting its effect, thereby reducing allergic symptoms .

Mode of Action

Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor like histamine, Fexofenadine stabilizes it in an inactive state . This prevents histamine from binding and activating the receptor, thereby inhibiting the allergic response .

Biochemical Pathways

The action of Fexofenadine primarily affects the histamine signaling pathway. Histamine, released during an allergic response, binds to and activates the Histamine H1 receptor, leading to various allergic symptoms . Fexofenadine interrupts this pathway by binding to the H1 receptor and preventing its activation by histamine . The downstream effects include a reduction in allergy symptoms such as sneezing, itching, runny nose, and watery eyes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fexofenadine influence its bioavailability and therapeutic effect . Fexofenadine is primarily excreted unchanged in the feces and urine . These properties contribute to Fexofenadine’s long duration of action and low potential for side effects .

Result of Action

At the molecular level, Fexofenadine’s binding to the Histamine H1 receptor prevents the receptor’s activation by histamine . At the cellular level, this results in a decrease in intracellular signaling and a reduction in the release of other mediators of inflammation . Clinically, this leads to a reduction in allergy symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, the presence of other drugs can affect Fexofenadine’s absorption and excretion, potentially altering its effectiveness . Additionally, factors such as the patient’s age, health status, and genetic makeup can influence how well Fexofenadine works . It’s also worth noting that Fexofenadine’s stability can be affected by storage conditions, such as temperature and humidity .

属性

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139965-10-9 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

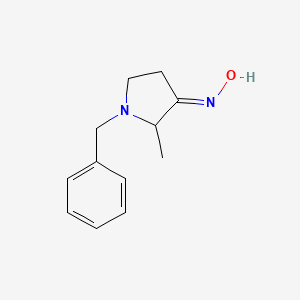

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)